molecular formula C21H25BrN2O3 B283163 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide

カタログ番号 B283163
分子量: 433.3 g/mol
InChIキー: VNMBVIIYAFWSOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used to treat erectile dysfunction. However, BAY 41-2272 has also been shown to have a range of other therapeutic applications, including the treatment of pulmonary hypertension and the prevention of platelet aggregation.

作用機序

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 works by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in regulating vascular tone and platelet aggregation. By inhibiting PDE5, 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 increases the levels of cGMP, leading to vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of pulmonary artery pressure. In addition, this compound has been shown to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of certain types of cancer.

実験室実験の利点と制限

One of the main advantages of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 for lab experiments is its specificity for PDE5, which allows for the selective inhibition of this enzyme without affecting other PDE isoforms. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experimental settings.

将来の方向性

There are several potential future directions for the research on 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective PDE5 inhibitors based on the structure of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272. Another potential direction is the investigation of the anti-inflammatory and anti-proliferative effects of this compound in the context of cancer therapy. Finally, there is also interest in exploring the potential of 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 for the treatment of other cardiovascular and pulmonary diseases, such as heart failure and chronic obstructive pulmonary disease.

合成法

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with cyclopentylamine to form the intermediate 2-bromo-4-nitrophenylcyclopentylamine. This intermediate is then reacted with 2-methoxyphenylacetic acid to form 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272.

科学的研究の応用

2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition in which the blood pressure in the pulmonary arteries is elevated, leading to reduced blood flow to the lungs. 2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide 41-2272 has been shown to reduce pulmonary artery pressure and improve cardiac output in animal models of pulmonary hypertension.

特性

分子式

C21H25BrN2O3

分子量

433.3 g/mol

IUPAC名

2-[4-bromo-2-[(cyclopentylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25BrN2O3/c1-26-20-9-5-4-8-18(20)24-21(25)14-27-19-11-10-16(22)12-15(19)13-23-17-6-2-3-7-17/h4-5,8-12,17,23H,2-3,6-7,13-14H2,1H3,(H,24,25)

InChIキー

VNMBVIIYAFWSOI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNC3CCCC3

正規SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNC3CCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。